molecular formula C19H19ClF2N2O2S B5213285 4-(2,4-difluorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2-amine;hydrochloride

4-(2,4-difluorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2-amine;hydrochloride

Cat. No.: B5213285
M. Wt: 412.9 g/mol
InChI Key: PNAQJCLYNACCGF-UHFFFAOYSA-N
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Description

4-(2,4-difluorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2-amine;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazole ring, which is known for its biological activity, and is substituted with difluorophenyl and dimethoxyphenyl groups, enhancing its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-difluorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2-amine;hydrochloride typically involves multiple steps. The starting materials include 2,4-difluoroaniline and 3,4-dimethoxyphenethylamine. The synthesis begins with the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-difluorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the aromatic rings, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

4-(2,4-difluorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2,4-difluorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of protein synthesis, disruption of cell membrane integrity, or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-difluorophenyl)piperidine: Similar in structure but lacks the thiazole ring.

    2,4-difluorophenylacetic acid: Contains the difluorophenyl group but has different functional groups.

Uniqueness

The uniqueness of 4-(2,4-difluorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2-amine;hydrochloride lies in its combination of the thiazole ring with difluorophenyl and dimethoxyphenyl groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-(2,4-difluorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O2S.ClH/c1-24-17-6-3-12(9-18(17)25-2)7-8-22-19-23-16(11-26-19)14-5-4-13(20)10-15(14)21;/h3-6,9-11H,7-8H2,1-2H3,(H,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNAQJCLYNACCGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC(=CS2)C3=C(C=C(C=C3)F)F)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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